![molecular formula C17H18N6O2 B3014844 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1323398-02-2](/img/structure/B3014844.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of phenylpiracetam, where the amide group is replaced with a hydrazide group . It was first reported by a Russian research group in 1980 as part of a series of chemical compounds investigated as anticonvulsants .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antihypertensive Agents : A series of 1,2,4-triazolol[1,5-alpha]pyrimidines with structural similarities to prazosin, including compounds related to the chemical , have been synthesized and evaluated for their antihypertensive activity. Certain compounds demonstrated promising results in both in vitro and in vivo settings (Bayomi et al., 1999).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, closely related to the chemical , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity assays against certain cancer cell lines and in inhibiting 5-lipoxygenase, suggesting potential therapeutic applications in cancer and inflammatory diseases (Rahmouni et al., 2016).
15-Lipoxygenase Inhibition : Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin, structurally related to the compound , have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. Some derivatives showed notable inhibitory activity, indicating potential utility in treating inflammation-related disorders (Asghari et al., 2016).
Analgesic Properties : Structural characterization of analogs of isothiazolopyridines, which share a similar structural motif with the compound of interest, revealed insights into their analgesic properties. The study emphasized the role of molecular conformation and electronic parameters in their analgesic action, suggesting potential applications in pain management (Karczmarzyk & Malinka, 2008).
Antimicrobial Activity : Synthesis of new pyrazolo[1,5-a]pyrimidines and related compounds has shown that some of these derivatives exhibit significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Abdelriheem et al., 2017).
Anti-inflammatory and Antimicrobial Agents : Synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, a class of compounds related to the chemical of interest, revealed some derivatives with significant anti-inflammatory and antimicrobial activities. These findings indicate the potential of these compounds in treating inflammatory disorders and infections (Aggarwal et al., 2014).
Mecanismo De Acción
Target of Action
It is often the case that compounds of this class target proteins or enzymes involved in critical cellular processes .
Mode of Action
Typically, compounds of this nature interact with their targets by binding to active sites or allosteric sites, thereby modulating the function of the target .
Biochemical Pathways
Given the structural similarity to other triazolo-pyrimidine derivatives, it is plausible that this compound could influence pathways related to cell proliferation, apoptosis, or signal transduction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on its structural class, it could potentially have effects such as inhibition of target activity, induction of cell death, or alteration of cellular signaling .
Propiedades
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-15(13-23-17(25)22-8-4-7-18-16(22)19-23)21-11-9-20(10-12-21)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATILDDPDBFABN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

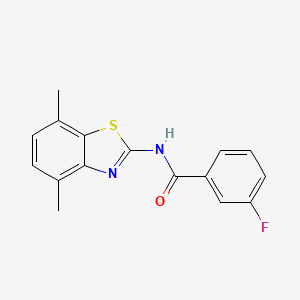
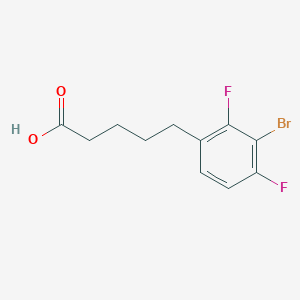
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
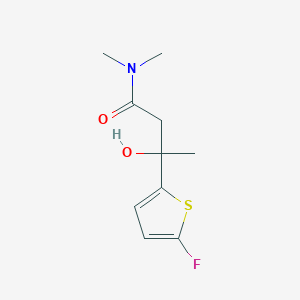
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
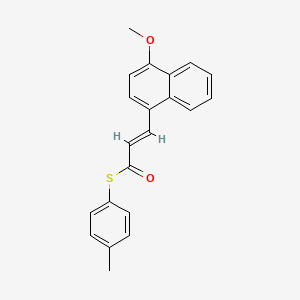
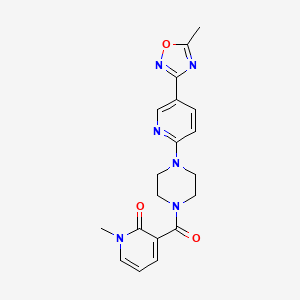

![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)
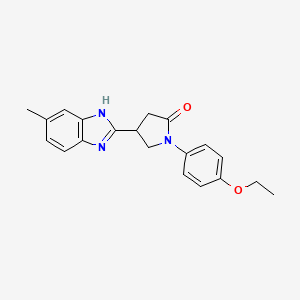
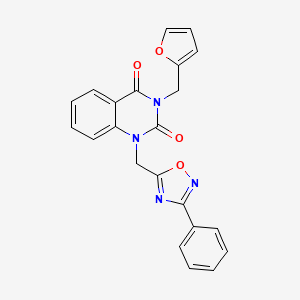
![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)
![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3014783.png)